2-Bromopyrimidine-5-carboxylic acid
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Overview
Description
2-Bromopyrimidine-5-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the second position and a carboxylic acid group at the fifth position of the pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Mechanism of Action
Target of action
Pyrimidines, the class of compounds that 2-Bromopyrimidine-5-carboxylic acid belongs to, are key components of nucleic acids (DNA and RNA), where they pair with purines to form the structure of DNA .
Mode of action
In the context of nucleic acids, pyrimidines participate in hydrogen bonding with their complementary purines, which is crucial for the stability of the DNA double helix .
Biochemical pathways
Pyrimidines are involved in the nucleic acid synthesis pathway. They are synthesized from simple molecules like aspartate and carbamoyl phosphate .
Result of action
As a building block of nucleic acids, pyrimidines play a crucial role in storing and transmitting genetic information .
Action environment
The action of pyrimidines is influenced by various environmental factors, including pH and temperature, which can affect the stability of the DNA structure .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play crucial roles in biochemical reactions, often interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
Pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of 2-Bromopyrimidine-5-carboxylic acid at different dosages in animal models .
Metabolic Pathways
Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-5-carboxylic acid typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Oxidation/Reduction: Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Major Products:
- Substituted pyrimidines
- Biaryl compounds (from coupling reactions)
- Reduced or oxidized derivatives of the carboxylic acid group
Scientific Research Applications
2-Bromopyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research into its derivatives has shown potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Similar in structure but with an amino group instead of a carboxylic acid group.
5-Bromopyrimidine-2-carboxylic acid: Similar but with the bromine and carboxylic acid groups at different positions.
Uniqueness: 2-Bromopyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHLSMNOSANTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224885-47-5 |
Source
|
Record name | 2-bromopyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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